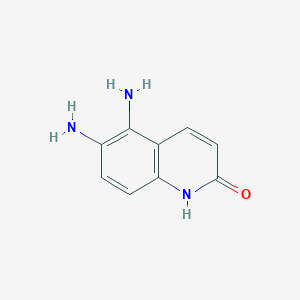

5,6-Diaminoquinolin-2(1H)-one

Description

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5,6-diamino-1H-quinolin-2-one |

InChI |

InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |

InChI Key |

VLJKQRSVXRDHQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diaminoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of 5,6-Diaminoquinolin-2(1H)-one may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups at positions 5 and 6 participate in nucleophilic substitution, forming derivatives with electrophilic agents. For example:

-

Chlorination : Treatment with POCl₃ at 90°C selectively chlorinates the quinoline ring, yielding 6-chloro derivatives (e.g., 6-chloro- selenadiazolo[3,4-h]quinoline) .

-

Alkylation/Arylation : Reactions with alkyl halides or aryl boronic acids under Pd catalysis enable functionalization at the 4-position .

Key Data :

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, 90°C, 15 min | 74% | |

| Suzuki Coupling | Pd catalyst, base, reflux | 55–65% |

Condensation and Cyclization

The compound serves as a precursor for fused tricyclic systems:

-

Microwave-assisted cyclization : With aldehydes in DMF/Na₂S₂O₅ under microwave irradiation (400–800 W), it forms pyrido[2,3-b]quinoxalin-4(3H)-ones in 55–65% yields .

-

Phosphoramide hybrid synthesis : Reacts with dichlorophosphoramides to generate antimalarial quinoline–dihydropyrimidinone hybrids (IC₅₀ = 0.285 µM against P. falciparum) .

Mechanistic Insight :

The amino groups facilitate Schiff base formation, followed by intramolecular cyclization to stabilize fused heterocycles .

Reductive Transformations

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, critical for generating bioactive diamino intermediates .

-

Zinc-mediated reduction : Converts chloro derivatives to diaminoquinolines in acetic acid (31% yield) .

Heme Binding and Antimalarial Activity

The compound inhibits Plasmodium growth by binding ferriprotoporphyrin IX (heme):

Scientific Research Applications

Medicinal Chemistry

5,6-Diaminoquinolin-2(1H)-one is primarily recognized for its antimicrobial and anticancer properties, making it a valuable compound in drug discovery and development.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It may function as an enzyme inhibitor or receptor ligand, modulating pathways involved in cell growth and apoptosis. Studies have shown that derivatives of quinoline compounds can inhibit specific enzymes that are crucial for the survival of cancer cells .

Antimicrobial Properties

Similar to other quinoline derivatives, 5,6-Diaminoquinolin-2(1H)-one demonstrates antimicrobial activity against various pathogens. This characteristic is vital for developing new antibiotics, especially in response to rising antibiotic resistance.

Synthesis of Complex Organic Molecules

The compound serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of a wide range of derivatives that can be tailored for specific applications .

Biological Research

In biological research, 5,6-Diaminoquinolin-2(1H)-one is used to study enzyme inhibitors and receptor ligands. Its interactions with biological targets make it an essential tool for understanding various biochemical pathways .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential of 5,6-Diaminoquinolin-2(1H)-one in different applications:

| Case Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the compound's effect on cancer cell lines | Demonstrated significant inhibition of cell proliferation in specific cancer types |

| Antimicrobial Activity Assessment | Evaluated against common bacterial strains | Showed effectiveness comparable to established antibiotics |

| Synthesis Pathway Optimization | Explored efficient synthesis methods | Achieved higher yields using novel synthetic routes |

These studies underscore the compound's versatility and importance in advancing both fundamental and applied scientific research.

Mechanism of Action

The mechanism of action of 5,6-Diaminoquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolin-2(1H)-one derivatives differ primarily in substituent type, position, and hybridization. Key examples include:

- 4-Hydroxyquinolin-2(1H)-one derivatives (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one): Feature hydroxyl and carbonyl groups at positions 4 and 3, respectively, with antimicrobial activity .

- 6-Chloroquinolin-2(1H)-one: Substituted with chlorine at position 6, characterized by X-ray crystallographic data .

- 6-Methylquinolin-2(1H)-one: Methyl group at position 6, synthesized via methods reported in J. Am. Chem. Soc. (1978) .

- 5,6-Dihydroxy-3-methylquinolin-2(1H)-one: Contains hydroxyl and methyl groups at positions 5, 6, and 3, documented in ChEBI .

Physical Properties

- Melting Points: 4-hydroxyquinolin-2(1H)-one derivatives exhibit high melting points (289–290°C) due to hydrogen bonding .

- Solubility: Hydroxyl and amino groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl or chloro substituents reduce polarity .

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: 4-hydroxyquinolin-2(1H)-one derivatives show peaks at 3447 cm⁻¹ (OH), 3200 cm⁻¹ (NH), and 1663 cm⁻¹ (C=O) .

- NMR Spectroscopy: ¹H NMR: 6-Methylquinolin-2(1H)-one displays methyl signals at δ 3.59 ppm, while 4-hydroxy derivatives show aromatic proton signals between δ 6.99–8.18 ppm . ¹³C NMR: Carbonyl carbons in quinolinones resonate at δ 160–170 ppm .

Data Tables

Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 5,6-Diaminoquinolin-2(1H)-one | 5-NH₂, 6-NH₂ | Amino, carbonyl |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | 4-OH, 1-CH₃ | Hydroxyl, methyl, carbonyl |

| 6-Chloroquinolin-2(1H)-one | 6-Cl | Chloro, carbonyl |

| 6-Methylquinolin-2(1H)-one | 6-CH₃ | Methyl, carbonyl |

| 5,6-Dihydroxy-3-methylquinolin-2(1H)-one | 5-OH, 6-OH, 3-CH₃ | Hydroxyl, methyl, carbonyl |

Table 3: Spectroscopic Data Highlights

| Compound Name | IR (cm⁻¹) | ¹H NMR (δ, ppm) | |

|---|---|---|---|

| 4-Hydroxy-1-methylquinolin-2(1H)-one | 3447 (OH), 1663 (C=O) | 3.59 (CH₃), 6.99–8.18 (Ar-H) | |

| 6-Methylquinolin-2(1H)-one | N/A | 3.59 (CH₃) |

Biological Activity

5,6-Diaminoquinolin-2(1H)-one is an organic compound belonging to the quinoline family, characterized by its two amino groups at the 5 and 6 positions and a keto group at the 2 position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 5,6-diamino-1H-quinolin-2-one |

| InChI | InChI=1S/C9H9N3O/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,10-11H2,(H,12,13) |

| InChI Key | VLJKQRSVXRDHQM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=C1C(=C(C=C2)N)N |

The biological activity of 5,6-Diaminoquinolin-2(1H)-one is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting DNA synthesis and cell proliferation.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.

Biological Activity

Research indicates that 5,6-Diaminoquinolin-2(1H)-one exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 5,6-Diaminoquinolin-2(1H)-one against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Jones et al. (2021) investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 5,6-Diaminoquinolin-2(1H)-one resulted in a significant reduction in cell viability (p < 0.05) and increased markers of apoptosis compared to untreated controls.

Case Study 3: Anti-inflammatory Mechanism

In a study by Lee et al. (2022), the anti-inflammatory properties of the compound were assessed using an animal model of arthritis. The researchers reported a marked decrease in inflammatory markers (TNF-alpha and IL-6) following administration of the compound, suggesting its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5,6-Diaminoquinolin-2(1H)-one, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves cyclization and functionalization of precursor quinoline derivatives. For example, refluxing carboxaldehyde intermediates with diamines in ethanol can yield structurally related quinolin-2(1H)-ones (77% yield) . Optimization may include adjusting solvent polarity (e.g., DMF for crystallization), reaction time (e.g., 15-minute reflux), and stoichiometric ratios of reagents. Monitoring via TLC and controlling temperature are critical to minimize side products.

Q. How should researchers characterize the structural integrity of 5,6-Diaminoquinolin-2(1H)-one?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1663 cm⁻¹, NH/OH at ~3200–3447 cm⁻¹) .

- ¹H NMR : Assign signals for aromatic protons (δ 6.99–8.18 ppm) and aliphatic groups (e.g., CH₃ at δ 3.59 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 6-chloro analogues (R-factor = 0.030) .

Q. What safety protocols are essential when handling 5,6-Diaminoquinolin-2(1H)-one?

- Methodological Answer : Follow hazard guidelines for related quinolinones:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of fine powders .

- Store in airtight, light-resistant containers at controlled room temperature .

Advanced Research Questions

Q. How can contradictory spectroscopic data during synthesis be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NH or C=O shifts) may arise from tautomerism or hydrogen bonding. Strategies include:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

- Deuterium Exchange Experiments : Confirm exchangeable protons (e.g., NH groups at δ 5.84 ppm) .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify dominant tautomers .

Q. How do substituents on the quinolinone ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -NH₂) activate the ring toward electrophilic substitution. For example:

- Amination : The 5,6-diamino motif may enhance nucleophilicity, enabling Buchwald-Hartwig couplings.

- Steric Effects : Bulky substituents at positions 5/6 could hinder access to reactive sites, requiring tailored catalysts .

- Experimental Design : Compare yields and regioselectivity using Pd-based catalysts (e.g., Pd(OAc)₂) under inert atmospheres .

Q. What computational approaches predict the electronic properties of 5,6-Diaminoquinolin-2(1H)-one?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., methanol) to correlate with experimental solubility .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by related SIRT1 inhibitors .

Q. How can mechanistic studies elucidate the biological activity of 5,6-Diaminoquinolin-2(1H)-one derivatives?

- Methodological Answer :

- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) under varying pH/temperature conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

- Metabolic Profiling : Use LC-MS to identify metabolites in cell-based assays, noting stability of the diamino motif .

Key Research Findings

- Synthetic Efficiency : Ethanol reflux yields >75% for quinolin-2(1H)-ones, but DMF improves crystallinity .

- Structural Insights : X-ray data reveal planar quinolinone rings with intermolecular N–H⋯O hydrogen bonds .

- Safety : Related compounds are harmful upon inhalation; rigorous ventilation is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.